
6-Fluoro-1-(4-fluorophenyl)-7-(4-(methyl-d3)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound "6-Fluoro-1-(4-fluorophenyl)-7-(4-(methyl-d3)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinolone, a class of synthetic broad-spectrum antibacterial agents. Quinolones are known for their activity against both Gram-positive and Gram-negative bacteria, and their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV .
Synthesis Analysis
The synthesis of quinolone derivatives often involves the introduction of various substituents at key positions on the quinolone ring to enhance antibacterial activity. For instance, the introduction of a fluorine atom at the C-6 position and various substituents at the N-1 and C-7 positions are common modifications . The synthesis of the specific compound would likely involve similar strategies, such as alkylation reactions, to introduce the 4-fluorophenyl group at the N-1 position and the methyl-d3 piperazine moiety at the C-7 position .
Molecular Structure Analysis
The molecular structure of quinolones is critical for their antibacterial activity. The presence of a fluorine atom at the C-6 position is a common feature among potent quinolones, as it is believed to enhance the drugs' ability to penetrate bacterial cells and interact with their targets . The specific substituents at the N-1 and C-7 positions in the compound of interest would be expected to influence its conformation and, consequently, its interaction with bacterial enzymes .
Chemical Reactions Analysis
Quinolones can undergo various chemical reactions, including photodegradation. For example, ciprofloxacin, a well-known quinolone, can undergo a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water . The presence of different substituents can also affect the photostability of the compound and its reactivity under different conditions, such as acidic or basic media .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolones, such as solubility, stability, and absorption, are influenced by their molecular structure. The introduction of different substituents can affect these properties, potentially leading to improved pharmacokinetic profiles, such as better oral absorption compared to other quinolones like ciprofloxacin . The specific physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may have favorable characteristics for use as an antibacterial agent.
Scientific Research Applications
Synthesis and Antimicrobial Study
Several studies have been conducted on the synthesis and antimicrobial activities of fluoroquinolone derivatives. Patel and Patel (2010) reported the synthesis of fluoroquinolone-based 4-thiazolidinones with significant antifungal and antibacterial activities (Patel & Patel, 2010). Additionally, compounds exhibiting enhanced antimicrobial activities have been synthesized by modifying the fluoroquinolone core structure, as demonstrated by Ziegler et al. (1990), who found that certain modifications could lead to compounds with similar or better antibacterial activity compared to known antibiotics such as ciprofloxacin (Ziegler et al., 1990).
Photochemistry and Stability
The photochemical behavior of fluoroquinolones has been a subject of study to understand their stability under various conditions. Mella, Fasani, and Albini (2001) explored the photochemistry of ciprofloxacin, a closely related compound, and found it undergoes specific reactions when exposed to light, providing insights into its photostability and potential degradation pathways (Mella, Fasani, & Albini, 2001).
Antiproliferative Effects
Research has also explored the antiproliferative effects of fluoroquinolone derivatives on various cancer cell lines. A study by Suresh et al. (2013) synthesized and evaluated the inhibitory activity of novel ciprofloxacin analogues on the proliferation of human cancer cell lines, identifying compounds with significant inhibitory effects, suggesting potential applications in cancer therapy (Suresh et al., 2013).
Fluorine-18 Labelling for Imaging
Langer et al. (2003) developed a method for the fluorine-18 labeling of fluoroquinolone antibiotics, aiming at pharmacokinetic measurements and the visualization of bacterial infections in humans through positron emission tomography, highlighting the compound's potential in medical diagnostics (Langer et al., 2003).
Mechanism of Action
Target of Action
Difloxacin-d3 primarily targets bacterial enzymes essential for major DNA functions such as replication, transcription, and recombination . The primary target is DNA gyrase , also known as Topoisomerase II , which is required for negative supercoiling during DNA replication .
Mode of Action
Difloxacin-d3 exerts its antibacterial effect by inhibiting DNA gyrase . This inhibition interferes with the enzyme’s ability to maintain and synthesize bacterial DNA . As a result, the bacteria are unable to maintain the superhelical structure of their DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from replicating their DNA, which is crucial for their growth and multiplication . The downstream effect is the cessation of bacterial growth and eventual bacterial cell death .
Pharmacokinetics
Studies on difloxacin, the parent compound, suggest that it exhibitslinear pharmacokinetics over a certain dosage range . The drug is administered orally, and peak plasma levels are typically reached about 4 hours after administration . The mean terminal-phase half-lives range from 20.6 to 28.8 hours . The major urinary components are difloxacin and its glucuronide, each accounting for roughly 10% of the dose .
Result of Action
The primary result of Difloxacin-d3’s action is the inhibition of bacterial growth and the death of bacterial cells . By inhibiting DNA gyrase, Difloxacin-d3 prevents bacteria from replicating their DNA, which is necessary for their survival and proliferation .
properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



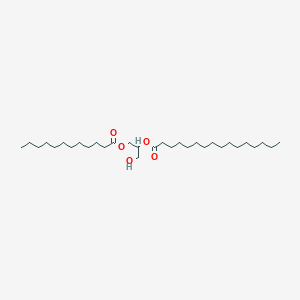

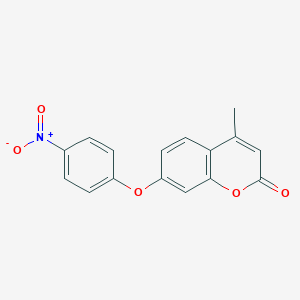

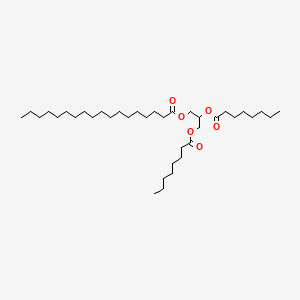
![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)
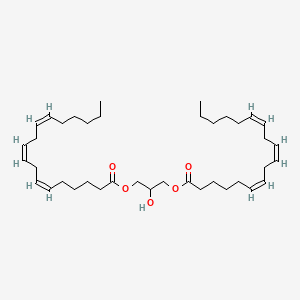
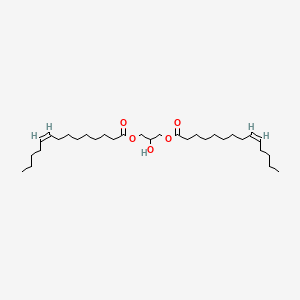
![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)
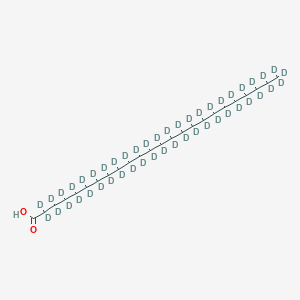

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
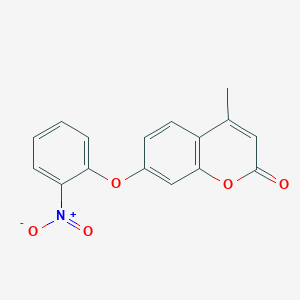
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)